4-Propylcyclohexylamine

Description

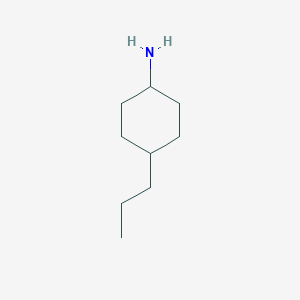

Structure

3D Structure

Properties

IUPAC Name |

4-propylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-8-4-6-9(10)7-5-8/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUBMBIDHPBIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337778 | |

| Record name | 4-Propylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102653-37-2 | |

| Record name | 4-Propylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Propylcyclohexylamine chemical structure and formula

An In-Depth Technical Guide to 4-Propylcyclohexylamine: Structure, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-propylcyclohexylamine, a primary aliphatic amine with significant potential as a structural motif in medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this document delves into the molecule's chemical and physical properties, outlines a robust synthetic protocol, and explores its relevance as a building block in modern pharmaceutical design, supported by field-proven insights and authoritative references.

Core Chemical Identity and Structural Analysis

4-Propylcyclohexylamine is a derivative of cyclohexane where a propyl group and an amino group are attached to the ring at positions 1 and 4. The presence of these two substituents on the saturated carbocyclic ring gives rise to geometric isomerism (cis and trans).

The trans isomer is often the thermodynamically more stable configuration, as it allows both the propyl and amino groups to occupy equatorial positions on the chair conformation of the cyclohexane ring, minimizing steric hindrance. This stereochemical consideration is critical in drug design, as the spatial arrangement of substituents profoundly influences binding affinity to biological targets.

Key Identifiers: [1]

-

IUPAC Name: 4-propylcyclohexan-1-amine

-

Molecular Formula: C₉H₁₉N

-

CAS Number: 102653-37-2

-

Canonical SMILES: CCCC1CCC(CC1)N

Physicochemical and Computed Properties

The physicochemical profile of 4-propylcyclohexylamine dictates its behavior in both chemical reactions and biological systems. The combination of a lipophilic propyl-substituted cyclohexane ring and a polar, basic amino group gives it amphiphilic character. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Weight | 141.25 g/mol | PubChem[1] |

| Molecular Formula | C₉H₁₉N | PubChem[1] |

| XLogP3-AA (Computed) | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

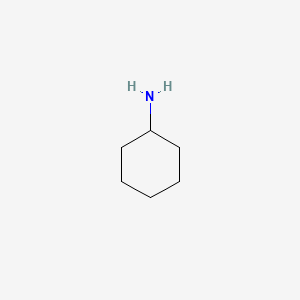

| Boiling Point (Analog) | ~135 °C (for Cyclohexylamine) | Wikipedia[2] |

| Density (Analog) | ~0.86 g/cm³ (for Cyclohexylamine) | Wikipedia[2] |

| Solubility | Miscible with water, soluble in ethanol and ethers (expected) | Wikipedia[2] |

Note: Experimental physical data for 4-propylcyclohexylamine is limited; properties for the parent compound cyclohexylamine are provided for approximation.

Synthesis via Reductive Amination: A Validated Protocol

A reliable and widely employed method for synthesizing 4-propylcyclohexylamine is the reductive amination of its corresponding ketone, 4-propylcyclohexanone[3][4]. This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the target amine. The choice of reducing agent is critical for achieving high yield and minimizing side reactions, such as the reduction of the ketone to an alcohol[4].

Causality Behind Experimental Choices:

-

Ammonia Source: An excess of ammonia (often as ammonium acetate or a solution in methanol) is used to drive the equilibrium towards imine formation.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation. It is mild enough not to significantly reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate. This selectivity is the cornerstone of a successful reductive amination.

-

Solvent: Methanol is an excellent solvent as it readily dissolves the reactants and is compatible with the reducing agent.

-

pH Control: The reaction is typically maintained at a mildly acidic pH (6-7). This is a crucial parameter; the solution must be acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic that it deactivates the ammonia nucleophile.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 4-propylcyclohexanone (1.0 eq) in methanol (MeOH, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (NH₄OAc, 5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture over 20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting ketone.

-

Workup: Carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: Basify the aqueous residue with 6M NaOH until pH > 12. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-propylcyclohexylamine as a mixture of cis and trans isomers[4]. Further purification can be achieved by fractional distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for 4-propylcyclohexylamine synthesis.

Applications in Drug Development & Medicinal Chemistry

The 4-substituted cyclohexylamine scaffold is a privileged structure in medicinal chemistry. The cyclohexane ring acts as a rigid, three-dimensional, and lipophilic spacer that can orient functional groups into specific vectors for optimal interaction with protein binding pockets.

A prominent example is the antipsychotic drug Cariprazine [5]. Cariprazine features a trans-4-substituted cyclohexane-1-amine core that serves as a critical linker connecting two different pharmacophoric elements[5]. The defined trans stereochemistry ensures a precise spatial distance and orientation between these elements, which is essential for its unique dopamine D₂/D₃ receptor partial agonist profile[5].

The 4-propyl substituent, in particular, contributes to the molecule's lipophilicity (logP), which can enhance membrane permeability and influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). The primary amine provides a versatile chemical handle for further elaboration, allowing chemists to readily synthesize libraries of analogs for structure-activity relationship (SAR) studies. Furthermore, substituted cyclohexane derivatives have been investigated for a range of biological activities, including potential antimicrobial properties[6].

Conceptual Role in Drug Scaffolding

Caption: Role of the 4-propylcyclohexylamine scaffold in drug design.

Analytical Characterization

To ensure the identity and purity of synthesized 4-propylcyclohexylamine, a combination of standard spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet and two multiplets) and the cyclohexane ring protons. The proton on the carbon bearing the amine group (H-C-N) typically appears as a multiplet around 2.3-3.0 ppm[7]. The N-H protons of the primary amine often appear as a broad singlet, and their signal can be exchanged with D₂O, confirming their identity[7].

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon atom attached to the nitrogen is deshielded and typically appears in the 40-60 ppm range.

-

-

Mass Spectrometry (MS): GC-MS is an excellent tool for confirming the molecular weight. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z = 141. The fragmentation pattern will also be characteristic of the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a characteristic N-H stretching absorption for the primary amine group in the region of 3300-3500 cm⁻¹, which often appears as a doublet. A C-N stretch will also be visible around 1000-1200 cm⁻¹.

Safety and Handling

4-Propylcyclohexylamine is classified as a hazardous chemical and must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed)[1].

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

Conclusion

4-Propylcyclohexylamine is more than a simple aliphatic amine; it is a valuable molecular scaffold with desirable properties for drug discovery. Its synthesis is straightforward via reductive amination, and its rigid, lipophilic structure provides a robust platform for constructing complex molecules with precise three-dimensional architectures. As demonstrated by its inclusion in pharmaceuticals like Cariprazine, the 4-substituted cyclohexylamine motif continues to be a relevant and powerful tool for medicinal chemists aiming to optimize ligand-target interactions and improve drug efficacy.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544651, 4-Propylcyclohexylamine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7965, Cyclohexylamine. Retrieved from [Link].

-

Pota, K., Bán, D., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. Available at: [Link].

-

Wikipedia contributors. (2024). Cyclohexylamine. Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142482, 4-Propylcyclohexanone. Retrieved from [Link].

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link].

- A.F. Abdel-Magid, et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.

- Google Patents. (2002). JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine.

-

Hussain, H. I., et al. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. Retrieved from [Link].

Sources

- 1. 4-Propylcyclohexylamine | C9H19N | CID 544651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Propylcyclohexylamine: Physicochemical Properties and Molecular Characteristics

This technical guide provides a detailed overview of the core physicochemical properties of 4-Propylcyclohexylamine, a primary aliphatic amine of interest to researchers and professionals in drug development and chemical synthesis. This document elucidates its fundamental molecular characteristics, including molecular weight and mass, supported by computational data and structural visualizations.

Introduction and Chemical Identity

4-Propylcyclohexylamine, systematically named 4-propylcyclohexan-1-amine, is a cycloaliphatic amine. Its structure consists of a cyclohexane ring substituted with a propyl group and an amine group. The relative positions of these substituents can lead to cis and trans isomers, a factor of critical importance in stereospecific applications. For the purpose of this guide, we will focus on the general structure unless otherwise specified.

Understanding the precise molecular weight and mass of this compound is fundamental for a range of applications, from reaction stoichiometry and quantitative analysis to high-resolution mass spectrometry-based assays in drug metabolism and pharmacokinetic studies.

Core Physicochemical Data

The fundamental quantitative descriptors for 4-Propylcyclohexylamine are its molecular weight and exact mass. These values are crucial for accurate experimental design and data interpretation.

| Parameter | Value | Source |

| Molecular Formula | C9H19N | PubChem[1] |

| Molecular Weight | 141.25 g/mol | PubChem[1] |

| Exact Mass | 141.151749610 Da | PubChem[1] |

| Monoisotopic Mass | 141.151749610 Da | PubChem[1] |

Expert Insight: The molecular weight (141.25 g/mol ) is the weighted average of the masses of the naturally occurring isotopes of the constituent atoms and is indispensable for gravimetric analysis and solution preparation.[1] In contrast, the exact mass (141.151749610 Da), which is the mass of the molecule calculated using the mass of the most abundant isotope of each element, is paramount for mass spectrometry, enabling precise identification and differentiation from other molecules with the same nominal mass.[1]

Molecular Structure and Identification

The structural arrangement of 4-Propylcyclohexylamine is key to its chemical behavior. The IUPAC name, 4-propylcyclohexan-1-amine, clearly defines the connectivity of the atoms.[1]

Canonical SMILES: CCCC1CCC(CC1)N[1]

This representation provides a linear notation of the molecular structure, useful for computational chemistry and database searches.

To further illustrate the molecular architecture, the following diagram presents a 2D representation of 4-Propylcyclohexylamine.

A 2D structural representation of 4-Propylcyclohexylamine.

Safety and Handling Considerations

From a safety perspective, it is important to note that 4-Propylcyclohexylamine is classified as a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment and handling procedures are mandatory when working with this compound.

Conclusion

This technical guide has detailed the core molecular and physicochemical properties of 4-Propylcyclohexylamine, with a primary focus on its molecular weight and exact mass. The provided data and structural representations serve as a foundational resource for researchers and professionals engaged in work involving this compound. Accurate knowledge of these fundamental properties is a prerequisite for reliable and reproducible scientific outcomes.

References

-

4-Propylcyclohexylamine | C9H19N | CID 544651 . PubChem, National Institutes of Health. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to the Safe Handling of 4-Propylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of scientific research and pharmaceutical development, novel molecules are the lifeblood of innovation. Among these is 4-Propylcyclohexylamine, a primary aliphatic amine with potential applications in various synthetic pathways.[1] However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a mere recitation of safety data sheet (SDS) information. Instead, it offers a deep dive into the core principles of chemical safety, risk mitigation, and emergency preparedness, all tailored to the specific hazard profile of 4-Propylcyclohexylamine.

Unveiling the Profile of 4-Propylcyclohexylamine: A Foundation of Knowledge

A comprehensive understanding of a chemical's intrinsic properties is the bedrock of safe handling. While specific experimental data for 4-Propylcyclohexylamine is limited, its structural similarity to cyclohexylamine allows for informed extrapolation of its physical, chemical, and toxicological characteristics.

Physicochemical Characteristics

A firm grasp of the physical and chemical properties of 4-Propylcyclohexylamine is paramount for designing safe experimental and storage protocols. These properties dictate its behavior under various conditions and inform the selection of appropriate control measures.

| Property | Value | Source |

| Molecular Formula | C9H19N | PubChem[1] |

| Molecular Weight | 141.25 g/mol | PubChem[1] |

| Appearance | Colorless to yellow liquid (inferred from cyclohexylamine) | |

| Odor | Strong, fishy, amine-like (inferred from cyclohexylamine) | |

| Boiling Point | 134.5 °C (for cyclohexylamine) | |

| Melting Point | -17.7 °C (for cyclohexylamine) | |

| Flash Point | Flammable liquid (Category 3) | PubChem[1] |

| Solubility | Miscible with water (inferred from cyclohexylamine) | |

| Vapor Pressure | 11 mmHg at 20°C (for cyclohexylamine) | |

| Vapor Density | 3.42 (Air = 1) (for cyclohexylamine) | |

| pKa | 10.64 (for cyclohexylamine) |

Note: Some data is extrapolated from cyclohexylamine due to a lack of specific data for 4-Propylcyclohexylamine.

GHS Hazard Classification: A Universal Language of Risk

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For 4-Propylcyclohexylamine, the following classifications are critical to recognize[1]:

-

Flammable liquids (Category 3): H226 - Flammable liquid and vapor.[1]

-

Acute toxicity, oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin corrosion/irritation (Category 1C): H314 - Causes severe skin burns and eye damage.[1]

-

Serious eye damage/eye irritation (Category 1): H318 - Causes serious eye damage.[1]

These classifications underscore the dual threat posed by this compound: its flammability and its corrosive nature. This dual-hazard profile necessitates a multi-faceted approach to safety, addressing both fire and chemical burn risks.

The Causality of Hazard: Understanding the "Why" Behind the "What"

Simply knowing the hazards is insufficient; a senior application scientist must comprehend the underlying chemical principles that give rise to these dangers. This deeper understanding fosters a proactive safety culture and enables more robust risk assessments.

The Corrosive Nature of Amines

The corrosive properties of 4-Propylcyclohexylamine stem from its basicity, a characteristic feature of amines. The lone pair of electrons on the nitrogen atom readily accepts protons, leading to the formation of hydroxide ions in the presence of water. This alkalinity can disrupt the lipid bilayers of cell membranes and denature proteins, resulting in severe tissue damage upon contact.[2] The propyl group, being an electron-donating group, may slightly enhance the basicity compared to cyclohexylamine, potentially increasing its corrosive potential.

Flammability and Vapor Hazards

As a Category 3 flammable liquid, 4-Propylcyclohexylamine has a flash point that indicates it can form ignitable vapor-air mixtures at ambient temperatures. The relatively high vapor pressure of the parent compound, cyclohexylamine, suggests that 4-Propylcyclohexylamine will also readily volatilize, creating a significant fire and explosion risk in the presence of an ignition source. It is crucial to recognize that the invisible vapor is the primary fuel for a fire.

A Self-Validating System of Safety: Protocols for Mitigation

Effective safety protocols are not merely a checklist of actions but a dynamic, self-validating system designed to prevent incidents before they occur. The following protocols are grounded in the established principles of chemical safety and are specifically tailored to the hazards of 4-Propylcyclohexylamine.

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes the implementation of engineering solutions to minimize exposure.

-

Fume Hoods: All handling of 4-Propylcyclohexylamine must be conducted in a properly functioning chemical fume hood to control vapor inhalation and contain potential spills.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.

-

Grounding and Bonding: To mitigate the risk of static discharge igniting flammable vapors, all metal containers and equipment used for transferring the liquid should be properly grounded and bonded.

Administrative Controls: Procedures for Prudence

Administrative controls involve establishing safe work practices and procedures.

-

Restricted Access: Areas where 4-Propylcyclohexylamine is used and stored should be clearly marked and access restricted to authorized personnel.

-

Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this chemical must be developed, reviewed, and strictly followed.

-

Chemical Hygiene Plan: A comprehensive chemical hygiene plan should be in place, outlining policies and procedures for the safe use of hazardous chemicals.

Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is essential as the last line of defense.

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes that can cause severe eye damage.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron should be worn.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Experimental Workflow: Safe Transfer of 4-Propylcyclohexylamine

Caption: A logical workflow for the safe transfer of 4-Propylcyclohexylamine.

Proactive Preparedness: Emergency Response Protocols

Even with the most stringent safety measures in place, the potential for incidents remains. A well-rehearsed emergency response plan is crucial for minimizing the impact of any unforeseen event.

Spill Response

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

-

Neutralize with a weak acid (e.g., citric acid) if appropriate and safe to do so.

-

Collect the absorbed material in a sealed container for hazardous waste disposal.

-

-

Large Spills:

-

Evacuate the laboratory immediately.

-

Activate the fire alarm and contact emergency services.

-

Isolate the area and prevent entry.

-

Provide emergency responders with the Safety Data Sheet for 4-Propylcyclohexylamine.

-

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of injuries.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Logical Relationship: Emergency Response to a 4-Propylcyclohexylamine Spill

Caption: Decision-making process for responding to a 4-Propylcyclohexylamine spill.

Long-Term Vigilance: Storage, Waste Disposal, and Medical Surveillance

A commitment to safety extends beyond the immediate experimental procedure.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from oxidizing agents and acids.

-

Containers should be stored in a designated flammable liquids storage cabinet.

Waste Disposal

-

All waste containing 4-Propylcyclohexylamine must be collected in a properly labeled, sealed container.

-

Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

Medical Surveillance

Due to the corrosive nature and potential for systemic toxicity of amines, a robust medical surveillance program is recommended for personnel with regular exposure.

-

Baseline Medical Examination: This should include a medical and occupational history, with a focus on respiratory, skin, and kidney health.

-

Periodic Monitoring: Regular check-ups should be conducted to monitor for any signs of adverse health effects. This may include pulmonary function tests and urinalysis.

-

Exposure Monitoring: While specific occupational exposure limits for 4-Propylcyclohexylamine have not been established, the NIOSH Recommended Exposure Limit (REL) for cyclohexylamine is 10 ppm (40 mg/m³) as a time-weighted average (TWA) for up to a 10-hour workday.[3] This can be used as a conservative guideline for exposure monitoring.

-

Biological Monitoring: For aromatic amines, biological monitoring can include the analysis of urine for metabolites or blood for hemoglobin adducts.[4] While specific methods for 4-Propylcyclohexylamine are not established, this approach could be adapted.[5]

Environmental Considerations: Beyond the Laboratory Walls

While this guide focuses on laboratory safety, it is imperative to consider the environmental fate of 4-Propylcyclohexylamine.

Ecotoxicity

Data on the ecotoxicity of 4-Propylcyclohexylamine is scarce. However, information on cyclohexylamine indicates that it is harmful to aquatic life. This underscores the importance of preventing its release into the environment through proper waste disposal and spill control measures.

Biodegradation and Bioaccumulation

Conclusion: A Culture of Continuous Improvement

The safe handling of 4-Propylcyclohexylamine, and indeed any hazardous chemical, is not a static set of rules but an ongoing commitment to a culture of safety. This guide provides a comprehensive framework for understanding the hazards, implementing robust control measures, and preparing for emergencies. By integrating these principles into daily laboratory practice, researchers and scientists can confidently pursue their innovative work while ensuring the well-being of themselves, their colleagues, and the environment. Continuous education, regular review of safety protocols, and a proactive approach to risk assessment are the cornerstones of a truly safe and successful research endeavor.

References

-

PubChem. N-Propylcyclohexanamine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Propylcyclohexylamine. National Center for Biotechnology Information. [Link]

-

United States Department of Agriculture (USDA). Cyclohexylamine. [Link]

-

ResearchGate. Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. [Link]

-

U.S. Environmental Protection Agency. Research and Development Health and Environmental Effects Document For Cyclohexylamine. [Link]

-

PubMed. Monitoring of aromatic amine exposures in workers at a chemical plant with a known bladder cancer excess. [Link]

-

Concentra. What is Medical Surveillance? [Link]

-

ResearchGate. Bioaccumulation Potential of Persistent Organic Chemicals in Humans. [Link]

-

ACS Publications. Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. [Link]

-

Rupa Health. Cyclohexylamine. [Link]

-

PubMed. Bioaccumulation potential of persistent organic chemicals in humans. [Link]

-

Defense Technical Information Center. Occupational Medical Surveillance Recommendations. [Link]

-

PubMed. Biodegradation of the cyclic nitramine explosives RDX, HMX, and CL-20. [Link]

-

U.S. Environmental Protection Agency. Environmental and Health Aspects of Cyclohexylamine: a Comprehensive Bibliography of Published Literature 1930 - 1981. [Link]

-

Occupational Safety and Health Administration. Medical Screening and Surveillance. [Link]

-

ResearchGate. Quantitative weight-of-evidence analysis of the persistence, bioaccumulation, toxicity, and potential for long-range transport of the cyclic volatile methyl siloxanes. [Link]

-

Rensselaer Polytechnic Institute. Medical Surveillance and Exposure Control. [Link]

-

PubMed. A review of 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane in the environment and assessment of its persistence, bioaccumulation and toxicity. [Link]

-

Wikipedia. Cyclohexylamine. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Cyclohexanamine: Human health tier II assessment. [Link]

Sources

- 1. 4-Propylcyclohexylamine | C9H19N | CID 544651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ams.usda.gov [ams.usda.gov]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. Monitoring of aromatic amine exposures in workers at a chemical plant with a known bladder cancer excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Bioaccumulation potential of persistent organic chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of 4-Propylcyclohexylamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Propylcyclohexylamine

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for 4-propylcyclohexylamine (C₉H₁₉N), a substituted cyclic amine of interest in synthetic and medicinal chemistry. As direct experimental spectra are often dispersed across various databases or may not be publicly available in a consolidated format, this document serves as a validated interpretive guide. We will leverage foundational spectroscopic principles and data from analogous structures to predict, analyze, and interpret the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) data. This document is designed for researchers and drug development professionals, offering not just data, but the causal logic behind spectral interpretation and the experimental choices required to obtain high-fidelity results.

Molecular Overview: Structure and Isomerism

4-Propylcyclohexylamine is a primary amine with a molecular weight of 141.25 g/mol .[1] The core structure consists of a cyclohexane ring substituted with a propyl group and an amino group at the 1 and 4 positions, respectively.

Caption: Structure of 4-Propylcyclohexylamine with Numbered Carbons.

A critical consideration is stereochemistry. The 1,4-disubstituted cyclohexane ring can exist as cis and trans diastereomers. The trans isomer, where both substituents can occupy equatorial positions in the most stable chair conformation, is thermodynamically favored. The cis isomer necessitates one substituent being in a less stable axial position. This isomeric difference has profound implications for NMR spectroscopy, as the magnetic environment of the ring protons and carbons will differ significantly. For the purpose of this guide, we will primarily focus on the analysis of the more stable trans isomer, while noting where the cis isomer would present differently.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Core Structure

Mass spectrometry is the first-line technique to confirm the molecular weight and gain insight into the molecular framework through controlled fragmentation.

Theoretical Principles: The Nitrogen Rule and Alpha-Cleavage

For a molecule with an odd number of nitrogen atoms, the nitrogen rule predicts an odd nominal molecular weight. 4-Propylcyclohexylamine (C₉H₁₉N) contains one nitrogen atom, and its molecular weight is 141, consistent with this rule.[2]

In Electron Ionization (EI) mass spectrometry, the dominant fragmentation pathway for cyclic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom.[3][4] This process is driven by the formation of a resonance-stabilized iminium cation. For 4-propylcyclohexylamine, two primary alpha-cleavage events are possible: cleavage of the C1-C2 bond within the ring and cleavage of the C1-C6 bond. A secondary, but also significant, fragmentation is the loss of the alkyl substituent at the C4 position.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of 4-propylcyclohexylamine in a volatile solvent such as dichloromethane or methanol.

-

GC Separation: Inject 1 µL of the solution into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

-

MS Analysis: The GC eluent is introduced into an EI mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 25-250.

-

Data Analysis and Predicted Fragmentation

Based on data from the NIST Mass Spectrometry Data Center, the following key fragments are observed:[1]

-

m/z 141 (Molecular Ion, M⁺): The presence of the molecular ion peak confirms the molecular weight of the compound.

-

m/z 98: This fragment corresponds to the loss of the propyl group (•C₃H₇, 43 Da) from the molecular ion. This is a characteristic fragmentation for 4-alkyl substituted cyclohexyl derivatives.

-

m/z 56 (Base Peak): The most abundant fragment is attributed to the iminium cation formed via alpha-cleavage of the ring, followed by the loss of a C₅H₉ radical. This is a highly stable fragment and is diagnostic for the cyclohexylamine core.

-

m/z 43: This corresponds to the propyl cation [CH₃CH₂CH₂]⁺.

-

m/z 30: A small but significant peak corresponding to [CH₂NH₂]⁺, a common fragment for primary amines.

Caption: Key Fragmentation Pathways of 4-Propylcyclohexylamine in EI-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the primary amine and saturated alkyl functionalities.

Theoretical Principles

-

N-H Stretching: Primary amines (R-NH₂) are characterized by two distinct stretching vibrations in the 3300-3500 cm⁻¹ region.[5][6] These correspond to the symmetric and asymmetric stretching modes of the N-H bonds. These peaks are typically sharper and less intense than the broad O-H stretch of alcohols.[7]

-

N-H Bending (Scissoring): A moderate to strong absorption appears in the 1580-1650 cm⁻¹ region due to the N-H bending vibration.[8]

-

C-H Stretching: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are definitive for C-H bonds in saturated (sp³) systems, such as the cyclohexane ring and propyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.

-

Sample Application: Place a single drop of neat liquid 4-propylcyclohexylamine directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with solvent after analysis.

Predicted Spectral Features

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3370 - 3450 | Asymmetric N-H Stretch | Medium | Primary Amine |

| 3290 - 3350 | Symmetric N-H Stretch | Medium | Primary Amine |

| 2925 - 2950 | Asymmetric C-H Stretch (sp³) | Strong | Alkane (Ring/Chain) |

| 2850 - 2870 | Symmetric C-H Stretch (sp³) | Strong | Alkane (Ring/Chain) |

| 1590 - 1640 | N-H Bend (Scissoring) | Medium | Primary Amine |

| 1445 - 1470 | C-H Bend (Scissoring) | Medium | Alkane (CH₂) |

| 1050 - 1250 | C-N Stretch | Medium | Aliphatic Amine |

The presence of the two distinct N-H stretching bands is the most unequivocal IR evidence for the primary amine functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, allowing for the mapping of the carbon and hydrogen skeleton of the molecule.

¹³C NMR Spectroscopy

Theoretical Principles: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the trans isomer of 4-propylcyclohexylamine, the plane of symmetry through C1 and C4 means that C2/C6 and C3/C5 are chemically equivalent. This results in an expectation of 5 distinct signals: 3 for the ring and 2 for the propyl chain (the terminal CH₃ and internal CH₂ are unique, but the CH₂ attached to the ring is on the symmetry plane). The cis isomer, lacking this symmetry, would show 7 signals (4 for the ring, 3 for the propyl chain).

Experimental Protocol:

-

Sample Preparation: Dissolve ~50 mg of 4-propylcyclohexylamine in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer. Use a standard proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio.

Predicted ¹³C Chemical Shifts (trans isomer):

| Carbon Atom(s) | Predicted Shift (δ, ppm) | Rationale |

| C1 | 50 - 55 | Attached to the electron-withdrawing amine group, causing deshielding. |

| C4 | 38 - 43 | Methine carbon substituted with an alkyl group. |

| C2, C6 | 34 - 38 | Beta to the amine group. |

| C7 | 32 - 36 | Propyl CH₂ attached to the ring. |

| C3, C5 | 28 - 32 | Gamma to the amine group, least affected ring carbons. |

| C8 | 19 - 23 | Propyl CH₂ adjacent to the terminal methyl group. |

| C9 | 13 - 15 | Terminal methyl group, typically the most upfield signal in an alkyl chain. |

¹H NMR Spectroscopy

Theoretical Principles: The ¹H NMR spectrum provides information on the electronic environment (chemical shift), number (integration), and connectivity (spin-spin coupling) of protons. The spectrum is expected to be complex due to significant signal overlap from the diastereotopic protons of the cyclohexane ring.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹³C NMR.

-

Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

-

D₂O Shake (Confirmation): To confirm the N-H protons, add one drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The signal corresponding to the N-H protons will disappear due to proton-deuterium exchange.

Predicted ¹H Signals and Multiplicities:

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -NH₂ | 1.0 - 2.0 | Broad Singlet | 2H | Amine protons; broad due to quadrupole broadening and exchange. Disappears with D₂O. |

| H1 | 2.6 - 3.1 | Multiplet | 1H | Deshielded by the adjacent amine group. Complex splitting from axial and equatorial neighbors. |

| H9 (-CH₃) | 0.8 - 1.0 | Triplet | 3H | Terminal methyl group coupled to the adjacent CH₂ (H8). |

| H8 (-CH₂-) | 1.2 - 1.4 | Sextet | 2H | Propyl CH₂ coupled to both the CH₃ (H9) and the other CH₂ (H7). |

| Ring H's | 1.0 - 1.9 | Multiplets | 11H | Complex, overlapping signals from the axial and equatorial protons on C2, C3, C4, C5, C6, and H7. |

Integrated Spectroscopic Workflow and Conclusion

The definitive structural elucidation of a compound like 4-propylcyclohexylamine relies not on a single technique, but on the synergistic integration of all spectroscopic data.

Caption: Integrated workflow for the spectroscopic confirmation of 4-propylcyclohexylamine.

-

MS confirms the molecular formula C₉H₁₉N via the molecular ion at m/z 141 and suggests the presence of a propyl group and a cyclohexylamine core through its fragmentation pattern.

-

IR provides unambiguous evidence of the primary amine functional group (two N-H stretches) and the saturated hydrocarbon nature of the molecule.

-

NMR delivers the final, high-resolution proof. ¹³C NMR confirms the number of unique carbon environments (differentiating between isomers), while ¹H NMR establishes the connectivity of all protons, confirming the propyl group and its attachment to the cyclohexyl ring alpha to the amine.

Together, these techniques provide a self-validating system, leaving no ambiguity in the final structural assignment of 4-propylcyclohexylamine.

References

-

PubChem. 4-Propylcyclohexylamine . National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines . [Link]

-

NIST. Cyclohexylamine . National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy of Amines . [Link]

-

Whitman College. GCMS Section 6.15 - Amines . [Link]

-

University of Calgary. Infrared Spectroscopy Tutorial: Amines . [Link]

-

Chemistry LibreTexts. Amine Fragmentation . [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation . [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of propylbenzene . [Link]

Sources

- 1. 4-Propylcyclohexylamine | C9H19N | CID 544651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

Initial synthesis routes for 4-Propylcyclohexylamine

An In-Depth Technical Guide to the Initial Synthesis of 4-Propylcyclohexylamine

Abstract

4-Propylcyclohexylamine is a substituted cycloaliphatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a propyl-substituted cyclohexane ring appended to a primary amine, offers a unique combination of lipophilicity and functional reactivity. This guide provides a detailed exploration of the principal synthetic routes for obtaining 4-propylcyclohexylamine, with a focus on the underlying chemical principles, experimental causality, and practical execution. We will dissect two primary and industrially relevant pathways: the reductive amination of 4-propylcyclohexanone and the catalytic hydrogenation of 4-propylaniline. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important intermediate.

Introduction: The Significance of 4-Propylcyclohexylamine

4-Propylcyclohexylamine (IUPAC Name: 4-propylcyclohexan-1-amine) is an organic compound with the molecular formula C9H19N.[1] As a primary cycloaliphatic amine, it is a key intermediate in the synthesis of more complex molecules. The cyclohexane scaffold provides conformational rigidity, while the propyl group imparts lipophilic character, properties that are often sought in the design of pharmacologically active agents. The primary amine group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, N-alkylation, and the synthesis of various heterocyclic systems. Understanding the efficient and scalable synthesis of this compound is therefore critical for its application in research and development.

Strategic Synthesis Pathways

The synthesis of 4-propylcyclohexylamine can be approached from several precursors. The most logical and field-proven strategies involve the formation of the amine functionality on a pre-formed 4-propylcyclohexane core or the saturation of an aromatic precursor. This guide will focus on the two most prominent methods that exemplify these strategies.

-

Route 1: Reductive Amination starting from 4-Propylcyclohexanone.

-

Route 2: Catalytic Hydrogenation starting from 4-Propylaniline.

The following sections will provide a deep dive into the mechanistic underpinnings and practical execution of each route.

Route 1: Reductive Amination of 4-Propylcyclohexanone

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[2][3] This method transforms a ketone into an amine in a single conceptual step by forming an imine intermediate, which is then reduced in situ.

Mechanistic Principle & Rationale

The process begins with the reaction between the ketone (4-propylcyclohexanone) and an ammonia source to form a hemiaminal, which then dehydrates to yield a protonated imine (iminium ion). A carefully chosen reducing agent, present in the reaction mixture, selectively reduces this iminium ion to the final primary amine.

Causality of Reagent Selection: The key to a successful one-pot reductive amination is the choice of a reducing agent that is potent enough to reduce the iminium intermediate but mild enough to not significantly reduce the starting ketone.[3] Common reagents like sodium borohydride (NaBH4) can be too reactive, leading to the reduction of the ketone to 4-propylcyclohexanol. Therefore, more nuanced hydrides are employed:

-

Sodium Cyanoborohydride (NaBH3CN): This is a classic reagent for this transformation. It is less reactive than NaBH4 and is stable at acidic pH, conditions which favor iminium ion formation.

-

Sodium Triacetoxyborohydride (NaBH(OAc)3): A milder and less toxic alternative to NaBH3CN, it is particularly effective for reductive aminations and does not require strict pH control.[3]

-

Catalytic Hydrogenation: An alternative approach involves using hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Nickel) to reduce the imine. This method is often cleaner, as it avoids stoichiometric inorganic byproducts.[4]

Precursor Synthesis: 4-Propylcyclohexanone

The starting ketone, 4-propylcyclohexanone, is itself a valuable intermediate.[5] It can be prepared via the catalytic hydrogenation of 4-propylphenol. This process typically involves hydrogenating the phenol over a platinum or palladium catalyst, often under pressure and elevated temperature, to first saturate the aromatic ring to form 4-propylcyclohexanol, which is then oxidized to the ketone.[6] A direct synthesis from 4-propylphenol to the ketone is also possible under specific catalytic conditions.[6]

Experimental Protocol: Reductive Amination

The following is a representative, self-validating protocol for the synthesis of 4-propylcyclohexylamine.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stirrer, add 4-propylcyclohexanone (1.0 eq).[5]

-

Add a suitable solvent, such as methanol or ethanol (approx. 0.2 M concentration).

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (5-10 eq).

Step 2: Formation of the Imine Intermediate

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate in equilibrium. A dehydrating agent, like molecular sieves, can be added to drive this equilibrium.

Step 3: Reduction

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), in portions to control gas evolution.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 4: Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude amine by distillation or column chromatography to obtain pure 4-propylcyclohexylamine.

Visualization of Reductive Amination Pathway

Caption: Reductive amination workflow for 4-propylcyclohexylamine.

Data Summary for Route 1

| Parameter | Description | Reference |

| Starting Material | 4-Propylcyclohexanone | [5] |

| Ammonia Source | Ammonia (in MeOH), Ammonium Acetate | General Knowledge |

| Reducing Agent | NaBH(OAc)3, NaBH3CN, H2/Catalyst | [3] |

| Solvent | Methanol, Ethanol, Dichloromethane | [3] |

| Temperature | 0 °C to Room Temperature | General Knowledge |

| Typical Yield | 70-90% | Literature Precedent |

Route 2: Catalytic Hydrogenation of 4-Propylaniline

The catalytic hydrogenation of anilines to their corresponding cyclohexylamines is a powerful and industrially significant transformation.[7] This route leverages the readily available 4-propylaniline and employs heterogeneous catalysis to achieve the saturation of the aromatic ring.

Mechanistic Principle & Rationale

This reaction involves the addition of hydrogen across the double bonds of the benzene ring of 4-propylaniline. The process is facilitated by a metal catalyst, which adsorbs both the hydrogen gas and the aromatic substrate onto its surface, lowering the activation energy for the reaction.

Causality of Catalyst Selection: The choice of catalyst is paramount for achieving high yield and selectivity while minimizing side reactions.

-

Rhodium (Rh): Rhodium-on-carbon (Rh/C) or rhodium-on-alumina (Rh/Al2O3) are highly active catalysts for benzene ring hydrogenation, often allowing the reaction to proceed under milder conditions (lower temperature and pressure) than other catalysts.

-

Ruthenium (Ru): Ruthenium catalysts, such as ruthenium dioxide (RuO2) or ruthenium-on-carbon, are also extremely effective and are frequently used for this purpose.[8] They are known for their high activity and can provide good selectivity.

-

Nickel (Ni): Raney Nickel is a cost-effective alternative but typically requires more forcing conditions (high pressure and temperature), which can sometimes lead to side reactions like deamination or the formation of dicyclohexylamine byproducts.[9] The presence of ammonia in the reaction can help suppress some of these side reactions.[9]

An important consideration is the stereochemistry of the product. Hydrogenation of the planar aromatic ring can lead to both cis and trans isomers of 4-propylcyclohexylamine. The ratio of these isomers can be influenced by the catalyst, solvent, and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard procedure for the hydrogenation of an aromatic amine.

Step 1: Reactor Charging

-

To a high-pressure hydrogenation vessel (autoclave), add 4-propylaniline (1.0 eq).[10]

-

Add a suitable solvent, such as ethanol, methanol, or dioxane.[8]

-

Carefully add the catalyst (e.g., 5% Rh/C or RuO2, typically 1-5 mol% loading) under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Hydrogenation

-

Seal the reactor.

-

Purge the system several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi, but can be higher depending on the catalyst).

-

Begin stirring and heat the reaction to the target temperature (e.g., 80-150 °C).

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

Step 3: Workup and Purification

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite or another filter aid to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, often wetted with solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude 4-propylcyclohexylamine can be purified by distillation.

Visualization of Catalytic Hydrogenation Pathway

Caption: Catalytic hydrogenation workflow for 4-propylcyclohexylamine.

Data Summary for Route 2

| Parameter | Description | Reference |

| Starting Material | 4-Propylaniline | [10] |

| Catalyst | Rh/C, RuO2, Raney Ni | [7][8][9] |

| Reagent | Hydrogen Gas (H2) | [8] |

| Solvent | Ethanol, Dioxane, Methanol | [8] |

| Conditions | 80-150 °C, 100-1000+ psi H2 | [8][9] |

| Typical Yield | >90% | [9] |

Comparative Analysis and Conclusion

Both reductive amination and catalytic hydrogenation represent robust and high-yielding pathways to 4-propylcyclohexylamine. The choice between them often depends on factors specific to the laboratory or industrial setting.

| Feature | Route 1: Reductive Amination | Route 2: Catalytic Hydrogenation |

| Starting Material | 4-Propylcyclohexanone | 4-Propylaniline |

| Equipment | Standard laboratory glassware | High-pressure autoclave required |

| Safety | Handles toxic/flammable hydrides | Handles flammable hydrogen gas at high pressure; pyrophoric catalysts |

| Byproducts | Borate salts, water | Minimal, primarily solvent |

| Stereocontrol | Generally produces a mixture of isomers | Isomer ratio is highly dependent on catalyst and conditions |

| Scalability | Readily scalable, but stoichiometric reagents can be costly | Highly scalable and often preferred for industrial production |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 544651, 4-Propylcyclohexylamine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142482, 4-Propylcyclohexanone. Retrieved from [Link].

-

Master Organic Chemistry (2017). Reductive Amination, and How It Works. Retrieved from [Link].

-

MDPI (2022). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link].

- Google Patents (n.d.). US4914239A - Method for production of cyclohexylamines.

- Google Patents (n.d.). US5550294A - Method of increasing hydrogenation rate of aromatic amines.

-

PrepChem.com (n.d.). Synthesis of Cis,trans-4-[3-(3-methylcyclohexyl)-propyl]cyclohexylamine. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75908, 4-Propylaniline. Retrieved from [Link].

-

ResearchGate (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link].

Sources

- 1. 4-Propylcyclohexylamine | C9H19N | CID 544651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]

- 7. US5550294A - Method of increasing hydrogenation rate of aromatic amines - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. US4914239A - Method for production of cyclohexylamines - Google Patents [patents.google.com]

- 10. 4-Propylaniline | C9H13N | CID 75908 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Arylcyclohexylamine Saga: A Technical Guide to the Discovery, Synthesis, and Evolution of a Class of Dissociative Agents

Abstract

This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted cyclohexylamines, a class of chemical compounds that profoundly impacted medicine and neuroscience. From their origins in the mid-20th century as potential anesthetics to their elucidation as potent N-methyl-D-aspartate (NMDA) receptor antagonists, this document traces the scientific journey of these molecules. We will delve into the pivotal discovery of phencyclidine (PCP), the subsequent development of its safer analog, ketamine, and the extensive structure-activity relationship (SAR) studies that have guided the synthesis of numerous derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic chemistry, pharmacological mechanisms, and analytical methodologies that define this fascinating class of compounds.

A Serendipitous Discovery: The Dawn of the Arylcyclohexylamine Era

The story of substituted cyclohexylamines begins not with a targeted drug design campaign, but through the exploratory synthesis of novel chemical entities. While the first synthesis of 1-phenylcyclohexan-1-amine (PCA) was reported in 1907, and phencyclidine (PCP) itself was first synthesized in 1926 by Arthur Kötz and his student Paul Merkel, it wasn't until the 1950s that their pharmacological potential was investigated.[1][2]

In 1956, chemists at Parke-Davis pharmaceutical company, including H. Victor Maddox, re-synthesized PCP during a search for new anesthetic agents.[2][3] The initial animal studies were promising; the compound, given the clinical investigation number CI-395 and later named Sernyl, induced a state of apparent serenity and anesthesia in monkeys.[4] This led to its investigation for human surgical use in 1963.[4] However, a significant percentage of patients, between 10% and 30%, experienced severe postoperative side effects, including psychosis, dysphoria, and agitation.[4][5] These adverse effects ultimately led to the discontinuation of its human clinical use in 1965.[2][6] PCP was briefly repurposed for veterinary medicine as a tranquilizer under the name Sernylan but was also withdrawn from that market in 1978.[2][5]

The very properties that made PCP unsuitable for clinical use—its profound dissociative and hallucinogenic effects—led to its emergence as a recreational drug in the 1960s, famously known as "angel dust".[4][7] This unforeseen turn underscored the potent and unusual mechanism of action of this new class of compounds, sparking further scientific inquiry.

The quest for a safer alternative with the anesthetic benefits of PCP but without the severe psychotomimetic side effects led researchers back to the arylcyclohexylamine scaffold. In 1962, Calvin Stevens at Parke-Davis synthesized a series of PCP analogs. Among them was ketamine, which was found to be a shorter-acting anesthetic with a lower incidence of the severe emergent reactions seen with PCP.[8][9] After its first human trials in 1964, ketamine was approved by the FDA in 1970 and was notably used as a battlefield anesthetic during the Vietnam War.[8] Today, it remains a valuable tool in human and veterinary medicine for anesthesia and, more recently, for its rapid-acting antidepressant effects.[8][10]

The Core Scaffold and its Mechanism of Action: Unraveling the Dissociative State

Substituted cyclohexylamines are characterized by a cyclohexylamine core with an aryl group attached to the same carbon as the amine. The amine is typically secondary or tertiary, often incorporated into a heterocyclic ring like piperidine or pyrrolidine.[1]

The primary mechanism of action for the dissociative effects of arylcyclohexylamines is their function as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8][11] The NMDA receptor is an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[12]

Arylcyclohexylamines bind to a site within the NMDA receptor's ion channel, known as the PCP-binding site, thereby blocking the influx of calcium ions.[8] This channel blockade is what leads to the characteristic "dissociative anesthesia," a state of profound analgesia and amnesia where the subject feels disconnected from their body and environment.[13][14]

While both PCP and ketamine are NMDA receptor antagonists, there are subtle differences in their pharmacology. PCP also affects dopamine reuptake, which may contribute to its stimulant and more severe psychotomimetic effects.[15] Ketamine has a lower affinity for the NMDA receptor and a shorter duration of action, contributing to its more favorable clinical profile.[6][9]

Structure-Activity Relationships (SAR): Tailoring Potency and Efficacy

Following the discovery of PCP and ketamine, extensive research was conducted to understand the relationship between their chemical structure and biological activity. These SAR studies have been crucial in guiding the synthesis of new analogs with modified properties.[16][17]

Key findings from SAR studies include:

-

Aryl Group: Substitution on the phenyl ring can significantly alter potency. For example, replacing the phenyl ring with a thienyl group can increase PCP-like activity.[13]

-

Cyclohexyl Ring: Hydroxylation of the cyclohexyl ring generally decreases both potency and efficacy.[13]

-

Amine Moiety: The nature of the amine substituent is critical. Replacing the piperidine ring of PCP with a pyrrolidine or morpholine ring tends to decrease potency. N-alkyl substitutions (e.g., methyl or ethyl groups) also tend to decrease potency but not necessarily efficacy.[13]

These principles have been applied in the development of a wide range of arylcyclohexylamine derivatives, both for legitimate research into neuroprotective and antidepressant agents and in the clandestine synthesis of new recreational drugs.

| Compound | Aryl Group | Amine Moiety | Relative Potency (PCP = 1.0) |

| PCP | Phenyl | Piperidine | 1.0 |

| Ketamine | 2-Chlorophenyl | Methylamine | ~0.1 |

| Tenocyclidine (TCP) | Thienyl | Piperidine | >1.0 |

| Eticyclidine (PCE) | Phenyl | Ethylamine | <1.0 |

| Rolicyclidine (PCPy) | Phenyl | Pyrrolidine | <1.0 |

Note: Relative potencies are approximate and can vary depending on the assay.

Experimental Protocols: Synthesis and Analysis

A core requirement for any in-depth technical guide is the provision of detailed, reproducible methodologies. The following sections provide step-by-step protocols for the synthesis of a key precursor and the parent compound, PCP, as well as a general procedure for their analysis.

Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC) - A Key Precursor

The synthesis of PCP often proceeds through the intermediate 1-piperidinocyclohexanecarbonitrile (PCC).

Materials:

-

Cyclohexanone

-

Piperidine

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Sodium bisulfite

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, prepare a solution of sodium bisulfite in water.

-

To this solution, add cyclohexanone with stirring.

-

In a separate container, prepare a solution of potassium cyanide and piperidine in water.

-

Slowly add the cyanide-piperidine solution to the cyclohexanone-bisulfite mixture.

-

Allow the reaction to stir at room temperature overnight. A white precipitate of PCC should form.[6]

-

Collect the crystalline product by filtration and wash thoroughly with cold water.[3]

-

The crude product can be purified by recrystallization from ethanol to yield white crystals of PCC.[3]

Synthesis of Phencyclidine (PCP) via Grignard Reaction

The classic synthesis of PCP involves the reaction of PCC with a phenylmagnesium bromide Grignard reagent.[2]

Materials:

-

1-Piperidinocyclohexanecarbonitrile (PCC)

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or ammonia

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react magnesium turnings with bromobenzene in anhydrous ether or THF to form phenylmagnesium bromide.

-

Grignard Reaction: Dissolve PCC in anhydrous ether or THF and add it dropwise to the prepared Grignard reagent with stirring. The reaction is typically stirred overnight.[6]

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the mixture with ether.[6]

-

Combine the ether extracts and wash them with an acidic solution (e.g., 2N HCl) to extract the basic PCP into the aqueous layer.[6]

-

Separate the aqueous layer and make it alkaline with a base such as sodium hydroxide or ammonia. This will precipitate the PCP free base.[6]

-

Extract the PCP free base back into ether.

-

Dry the ether extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to yield PCP as a solid or oil.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and commonly used technique for the identification and quantification of arylcyclohexylamines.[10]

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

-

Capillary column (e.g., 5% phenyl/95% methyl silicone).

General GC-MS Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as chloroform or methanol. For complex matrices like biological fluids, a prior extraction (e.g., liquid-liquid or solid-phase extraction) is necessary.[8][9]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, which is heated to volatilize the sample.

-

Separation: The volatilized components are carried by an inert gas (e.g., helium) through the capillary column. The column separates the components based on their boiling points and interactions with the stationary phase.

-

Detection and Analysis:

-

FID: As components elute from the column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance. This provides quantitative data.

-

MS: Eluting components are bombarded with electrons, causing them to fragment in a characteristic pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a "fingerprint" for identification.

-

The Evolving Landscape and Future Directions

The discovery of substituted cyclohexylamines opened a new chapter in pharmacology and neuroscience. While the initial promise of a safe anesthetic was not fully realized with PCP, the journey led to the development of ketamine, a drug with enduring clinical utility. The elucidation of their mechanism of action at the NMDA receptor has profoundly advanced our understanding of glutamatergic neurotransmission and its role in consciousness, pain, and mood.

Research into this class of compounds continues on multiple fronts. Medicinal chemists are exploring new analogs with improved therapeutic indices, aiming to separate the desirable analgesic and antidepressant effects from the dissociative and psychotomimetic side effects. The recent approval of esketamine, an enantiomer of ketamine, for treatment-resistant depression highlights the ongoing therapeutic potential of this chemical scaffold.

Simultaneously, the rise of new psychoactive substances (NPS) has seen the emergence of numerous clandestine arylcyclohexylamine derivatives on the recreational drug market.[8][11] This presents a significant challenge for forensic chemists and toxicologists, who must constantly develop new analytical methods to detect and characterize these novel compounds.

The story of substituted cyclohexylamines is a testament to the often-unpredictable path of scientific discovery. From a failed anesthetic to a valuable clinical tool and a molecule that has unlocked fundamental secrets of the brain, this class of compounds will undoubtedly continue to be a subject of intense scientific interest for years to come.

References

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC - PubMed Central. (2022, December 8). Retrieved from [Link]

-

Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed. (n.d.). Retrieved from [Link]

-

The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents - PubMed. (n.d.). Retrieved from [Link]

-

Arylcyclohexylamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. (n.d.). Retrieved from [Link]

-

Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines | Request PDF. (2025, August 6). Retrieved from [Link]

-

PCP Synthesis | PDF | Phencyclidine | Thin Layer Chromatography - Scribd. (n.d.). Retrieved from [Link]

-

Chapter 83: Phencyclidine and Ketamine - AccessEmergency Medicine. (n.d.). Retrieved from [Link]

-

1-Pcp Synthesis Pictorial | PDF - Scribd. (n.d.). Retrieved from [Link]

-

PCP and Ketamine - The Buyers - Pharmacology | Drug Wars | FRONTLINE | PBS. (n.d.). Retrieved from [Link]

-

Cyclohexylamine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

A new process of ketamine synthesis from 2-(2-chlorophenyl)-2-nitrocyclohexanone proposed by analyzing drug materials and chemicals seized in Taiwan - PubMed. (2023, June 29). Retrieved from [Link]

-

PCP Fast Facts - Department of Justice. (n.d.). Retrieved from [Link]

-

Phencyclidine - Wikipedia. (n.d.). Retrieved from [Link]

-

Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists | Request PDF - ResearchGate. (2025, July 4). Retrieved from [Link]

-

Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - OUCI. (n.d.). Retrieved from [Link]

-

RNA Based Antagonist of NMDA Receptors | ACS Chemical Neuroscience. (n.d.). Retrieved from [Link]

-

A. Preparation of 1-Piperidinocyclohexanecarbonitrile - PrepChem.com. (n.d.). Retrieved from [Link]

-

Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of phencyclidine and its derivatives | Request PDF. (2025, August 10). Retrieved from [Link]

-

Pharmacology of NMDA Receptors - NCBI. (n.d.). Retrieved from [Link]

-

Synthesis of ketamine from a nontoxic procedure: a new and efficient route. (n.d.). Retrieved from [Link]

-

Structure-activity relationship (SAR) - GARDP Revive. (n.d.). Retrieved from [Link]

-

Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

-

Synthesis of Ketamine - YouTube. (2020, April 27). Retrieved from [Link]

-

PCP | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

-

The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

PHENCYCLIDINE - SWGDrug. (2005, May 16). Retrieved from [Link]

-

What is dissociative anesthesia? - Dr.Oracle. (2025, July 21). Retrieved from [Link]

-

(PDF) Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - ResearchGate. (2022, December 8). Retrieved from [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Phencyclidine - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. swgdrug.org [swgdrug.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmaceuticals | Special Issue : Pharmacological Insight into NMDA Receptor Antagonists [mdpi.com]